molecular formula C9H12N2O B2838604 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine CAS No. 2168508-84-5

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B2838604
CAS No.: 2168508-84-5
M. Wt: 164.208
InChI Key: PRPMNSHBCSKNAN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features two methyl groups at positions 2 and 4, and a prop-2-en-1-yloxy group at position 6, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyrimidine and allyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: 2,4-Dimethylpyrimidine is reacted with allyl alcohol in the presence of potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding saturated alkoxy derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkoxy derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their function. The pyrimidine ring can also interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.

    6-(Prop-2-en-1-yloxy)pyrimidine: Lacks the methyl groups at positions 2 and 4, which can affect its reactivity and stability.

Uniqueness

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the prop-2-en-1-yloxy group and the methyl groups at positions 2 and 4

Properties

IUPAC Name

2,4-dimethyl-6-prop-2-enoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPMNSHBCSKNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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